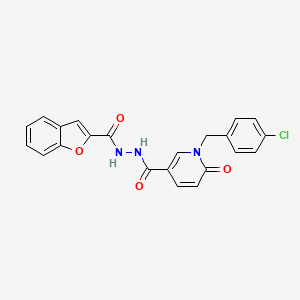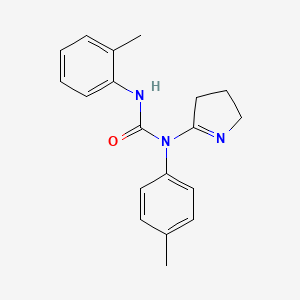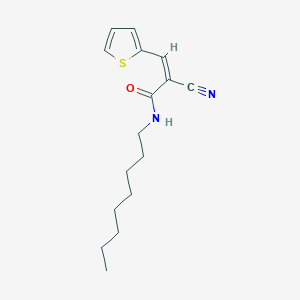![molecular formula C15H16N2O2 B2751369 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide CAS No. 898418-60-5](/img/structure/B2751369.png)
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.305. The purity is usually 95%.
BenchChem offers high-quality N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: c-Met Inhibition
This compound has been identified as a potent inhibitor of the mesenchymal–epithelial transition factor (c-Met) protein kinase. c-Met is a receptor tyrosine kinase that, when dysregulated, can lead to cancer progression and metastasis. The inhibition of c-Met is therefore a promising strategy for cancer therapy. The compound’s efficacy in this application stems from its ability to bind to the ATP-binding site of the kinase, thus preventing its activation .
Neuropharmacology: GABA A Modulation
In neuropharmacology, the compound has shown activity as an allosteric modulator of the GABA A receptor. This receptor is a major inhibitory neurotransmitter receptor in the brain. Modulation of GABA A receptors can have therapeutic applications in the treatment of anxiety, insomnia, and epilepsy .
Polymer Science: Solar Cell Application
The structural unit of this compound has been incorporated into polymers used in solar cells. These polymers can improve the efficiency of solar cells by enhancing light absorption and charge transport properties. This application is crucial for the development of more efficient renewable energy sources .
Enzyme Inhibition: BACE-1 Inhibition
The compound has also been studied for its ability to inhibit β-secretase 1 (BACE-1). BACE-1 is an enzyme involved in the production of β-amyloid peptides, which accumulate in the brains of Alzheimer’s disease patients. Inhibitors of BACE-1 are therefore of significant interest as potential treatments for Alzheimer’s disease .
Fluorescent Probes
Due to its unique structural properties, the compound can be used as a fluorescent probe. Fluorescent probes are essential tools in biochemistry and molecular biology for studying the function and location of proteins within cells. They can also be used in diagnostic imaging to detect diseases .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial activity against a range of bacteria. This makes it a candidate for the development of new antibacterial agents, which are increasingly needed due to the rise of antibiotic-resistant strains .
Antiviral Agents
Compounds related to this chemical structure have shown substantial antiviral activity. This suggests potential applications in the development of antiviral drugs, which are critical in the management of viral infections, including emerging and re-emerging diseases .
HIV Therapy
Derivatives of this compound have been evaluated for their potential as HIV therapy agents. The design and synthesis of these derivatives aim to target specific stages of the HIV life cycle, offering a new avenue for antiretroviral drug development .
Wirkmechanismus
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound acts as an EGFR inhibitor . It binds to the EGFR, thereby blocking the activation of the receptor and the subsequent signal transduction pathway, which leads to inhibition of cell growth and proliferation.
Biochemical Pathways
The inhibition of EGFR leads to the blockage of important pathways that promote cell division and migration, angiogenesis, and inhibition of apoptosis. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways .
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and proliferation . By blocking the EGFR, the compound prevents the activation of downstream signaling pathways that promote cancer progression.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-13-4-3-10-7-12(16-15(19)9-1-2-9)8-11-5-6-17(13)14(10)11/h7-9H,1-6H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMZMAADTZZHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[(3E)-3-Benzylidene-2-morpholin-4-ylcyclopenten-1-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2751287.png)

![tert-butyl N-[1-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]carbamate](/img/structure/B2751289.png)
![Ethyl 4-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B2751290.png)
![3-(2-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2751291.png)


![[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2751295.png)
![(E)-methyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2751298.png)



![N-(4-ethylphenyl)-2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2751305.png)
